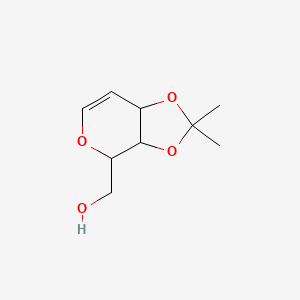
3,4-O-Isopropylidene-D-galactal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-O-Isopropylidene-D-galactal is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group that protects the hydroxyl groups at the 3 and 4 positions of the galactal molecule. It is widely used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
準備方法
3,4-O-Isopropylidene-D-galactal can be synthesized from D-galactose through a series of chemical reactions. One common method involves the protection of the hydroxyl groups at the 3 and 4 positions using acetone and an acid catalyst to form the isopropylidene group . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3,4-O-Isopropylidene-D-galactal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines.
科学的研究の応用
3,4-O-Isopropylidene-D-galactal is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The mechanism of action of 3,4-O-Isopropylidene-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. The compound can form glycosidic bonds with various acceptors, facilitated by catalysts such as acids or transition metals . The molecular targets and pathways involved include the formation of glycosidic linkages and the activation of glycosyl donors.
類似化合物との比較
3,4-O-Isopropylidene-D-galactal is unique due to its specific protective group and its reactivity in glycosylation reactions. Similar compounds include:
3,4,6-Tri-O-acetyl-D-galactal: Another protected form of D-galactose used in similar synthetic applications.
2,35,6-Di-O-isopropylidene-D-allofuranose: A furanoid glycal with similar protective groups and reactivity.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: Another isopropylidene-protected galactose derivative used in carbohydrate synthesis.
These compounds share similar protective groups and are used in the synthesis of complex carbohydrates and glycosides, but this compound is particularly valued for its specific reactivity and applications in glycosylation reactions.
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
(2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methanol |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3 |
InChIキー |
XBOGNGNNKYTRED-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2C=COC(C2O1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


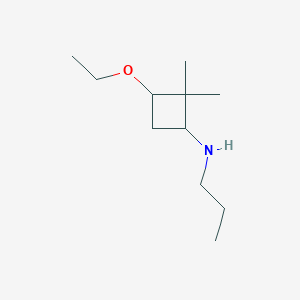
![sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B12279018.png)

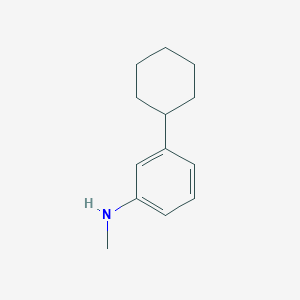
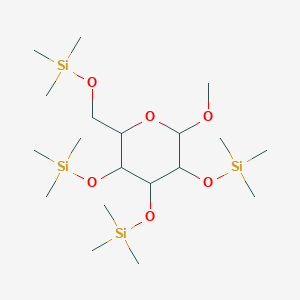
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)
![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
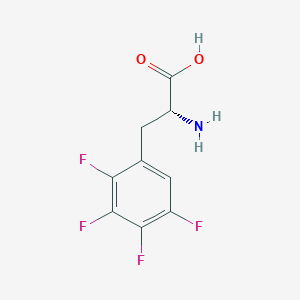
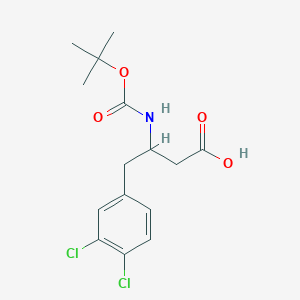
![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)
